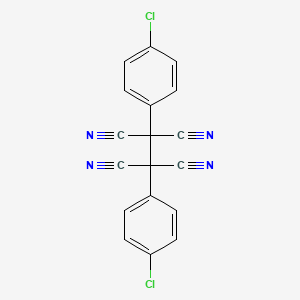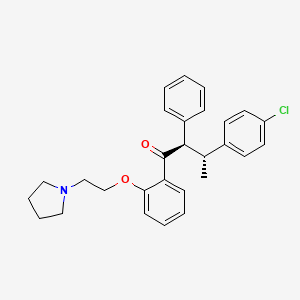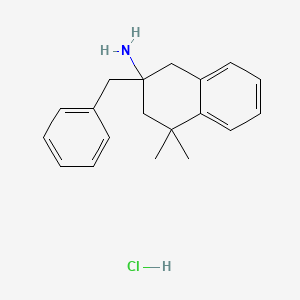
Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate is a complex organic compound belonging to the phenothiazine class. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which includes a phenothiazine core with a chloro substituent and a piperidino propyl side chain.
Vorbereitungsmethoden
The synthesis of Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate involves several steps. The primary synthetic route includes the chlorination of phenothiazine followed by the introduction of the piperidino propyl side chain. The reaction conditions typically involve the use of solvents such as dichloromethane or chloroform, and catalysts like aluminum chloride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various derivatives and analogs for research purposes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate involves its interaction with various molecular targets and pathways. In the context of its potential therapeutic effects, it is believed to act on neurotransmitter receptors in the brain, modulating the activity of dopamine and serotonin pathways. This modulation can lead to changes in mood, perception, and behavior, making it useful in the treatment of psychiatric disorders.
Vergleich Mit ähnlichen Verbindungen
Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine While all these compounds share a common phenothiazine core, they differ in their substituents and side chains, which result in variations in their chemical properties and biological activities
Eigenschaften
CAS-Nummer |
27972-34-5 |
|---|---|
Molekularformel |
C27H30Cl2N2OS |
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
2-chloro-10-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C27H29ClN2OS.ClH/c1-31-27(21-8-3-2-4-9-21)14-18-29(19-15-27)16-7-17-30-23-10-5-6-11-25(23)32-26-13-12-22(28)20-24(26)30;/h2-6,8-13,20H,7,14-19H2,1H3;1H |
InChI-Schlüssel |
CLAHTXOKWNDZMR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C5=CC=CC=C5.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



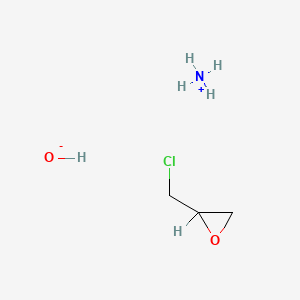

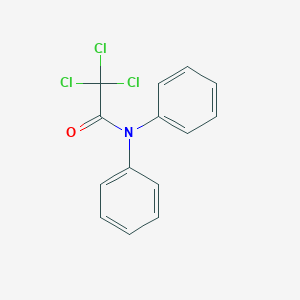

![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)
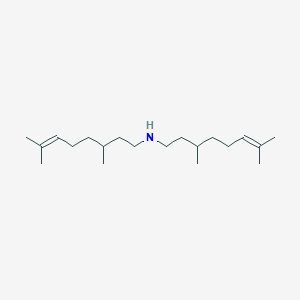

![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)


